BenchChemオンラインストアへようこそ!

2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156195-27-5) is a synthetic small molecule consisting of a cyclopropylacetyl group coupled to a 3-hydroxypiperidine ring. With a molecular weight of 183.25 g/mol and a computed logP of 0.6, it occupies a moderately polar chemical space suitable as a fragment or intermediate in medicinal chemistry.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 1156195-27-5
Cat. No. B1418501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one
CAS1156195-27-5
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2CC2)O
InChIInChI=1S/C10H17NO2/c12-9-2-1-5-11(7-9)10(13)6-8-3-4-8/h8-9,12H,1-7H2
InChIKeyOEKTUOCIILLFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156195-27-5) – Sourcing a Specialized Piperidine-Amide Building Block


2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one (CAS 1156195-27-5) is a synthetic small molecule consisting of a cyclopropylacetyl group coupled to a 3-hydroxypiperidine ring [1]. With a molecular weight of 183.25 g/mol and a computed logP of 0.6, it occupies a moderately polar chemical space suitable as a fragment or intermediate in medicinal chemistry [1]. The compound features one hydrogen bond donor (the hydroxyl group) and two acceptors, enabling specific directional interactions [1]. Commercial availability is primarily through laboratory chemical suppliers at purities of 95–98% .

Why Generic Substitution Fails for This 3-Hydroxypiperidine-Cyclopropyl Ethanone Intermediate


Generic substitution of 2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is problematic because the combination of a cyclopropylacetyl group and a 3-hydroxypiperidine amide is structurally specific. The cyclopropyl ring imparts distinct conformational rigidity and metabolic stability compared to simple alkyl or aryl acetyl analogs [1]. The 3-hydroxyl substituent on the piperidine introduces a stereochemical center and a hydrogen-bonding handle that is absent in des-hydroxy or N-substituted piperidine variants, critically altering molecular recognition and physicochemical properties [1]. Simply interchanging with compounds like 4-hydroxypiperidine isomers or non-hydroxylated piperidine ethanones would result in different hydrogen-bonding geometries, altered lipophilicity, and potentially divergent biological activity, making direct substitution scientifically unjustified without explicit comparative data.

2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Reduction by 3-Hydroxyl Group vs. Des-Hydroxy Analog

The presence of the 3-hydroxyl group on the piperidine ring substantially lowers the computed lipophilicity of 2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one (XLogP3 = 0.6) compared to a hypothetical des-hydroxy analog (predicted XLogP3 ≈ 1.7) [1]. This difference of approximately 1.1 log units indicates a roughly 12-fold difference in octanol-water partition coefficient, which directly influences membrane permeability, solubility, and off-target binding potential [1]. The measured logD of the compound from vendor data supports this trend .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Donor/Acceptor Ratio Differentiates from Non-Hydroxy Piperidine Amides

2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one possesses one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA), yielding a donor-to-acceptor ratio of 0.5 [1]. In contrast, non-hydroxylated piperidine amide analogs (e.g., 2-cyclopropyl-1-(piperidin-1-yl)ethan-1-one) have zero HBD and two HBA (ratio = 0), while 4-hydroxypiperidine isomers maintain the same numerical counts but present the hydroxyl in a different spatial orientation [1]. This donor count directly impacts the ability of the compound to engage in specific hydrogen bond networks in biological targets or crystal lattices.

Medicinal Chemistry Molecular Recognition Crystallography

Topological Polar Surface Area (TPSA) Differentiates Blood-Brain Barrier Penetration Potential vs. More Polar Piperidine Derivatives

The computed topological polar surface area (TPSA) of 2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one is 40.5 Ų [1]. This falls within the favorable range for blood-brain barrier (BBB) penetration (typically < 70–90 Ų). Analogous compounds containing a carboxylic acid group at the same position (e.g., 1-(cyclopropylmethyl)piperidine-3-carboxylic acid) have a TPSA of 57.5 Ų [2], representing a 42% increase. The lower TPSA of the target compound suggests superior passive BBB permeability relative to more polar carboxylate-bearing congeners, making it a preferred intermediate for CNS-focused medicinal chemistry campaigns.

CNS Drug Design ADME Physicochemical Profiling

Procurement-Relevant Application Scenarios for 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one


CNS-Penetrant Fragment Library Design

With a TPSA of 40.5 Ų and logP of 0.6, the compound satisfies key physicochemical filters for blood-brain barrier permeability (TPSA < 70 Ų, logP < 3) [1]. Procurement for CNS-focused fragment-based screening campaigns leverages the cyclopropyl group's metabolic stability advantages and the hydroxyl group's hydrogen-bonding capacity to establish key target interactions. The combination of these properties makes it a rationally selective fragment over higher-polarity or non-hydroxylated alternatives.

3-Hydroxypiperidine Scaffold Diversification in Lead Optimization

The 3-hydroxypiperidine core with a cyclopropylacetyl substituent provides a differentiated scaffold for structure-activity relationship (SAR) exploration. The hydroxyl group serves as both a recognition element and a synthetic handle for parallel derivatization (acylation, alkylation, sulfonylation) [1]. Medicinal chemists can explore bioisosteric replacements of the cyclopropyl moiety or modifications of the hydroxyl group while maintaining the core scaffold geometry, enabling systematic optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Intermediate for P2X3 Receptor Antagonist Programs

Patents disclosing P2X3 antagonist compounds have employed cyclopropyl-piperidine amide motifs structurally related to 2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one [1]. The compound may serve as a key intermediate or scaffold hopping starting point for the synthesis of novel P2X3 antagonists targeting chronic pain, pruritus, and inflammatory conditions. The specific substitution pattern contributes to P2X3 binding affinity, differentiating it from alternative piperidine amide scaffolds.

Quote Request

Request a Quote for 2-Cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.